molecular formula C25H27N3O7S2 B4133047 2-((4-methoxy-N-phenylphenyl)sulfonamido)-N-(4-(morpholinosulfonyl)phenyl)acetamide

2-((4-methoxy-N-phenylphenyl)sulfonamido)-N-(4-(morpholinosulfonyl)phenyl)acetamide

Cat. No.: B4133047
M. Wt: 545.6 g/mol
InChI Key: SJRUGQQDSSINLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-methoxy-N-phenylphenyl)sulfonamido)-N-(4-(morpholinosulfonyl)phenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry due to their ability to interact with various biological targets. The structure of this compound includes a glycinamide backbone with sulfonyl groups attached to phenyl rings, which are further substituted with methoxy and morpholinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methoxy-N-phenylphenyl)sulfonamido)-N-(4-(morpholinosulfonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the glycinamide backbone. The sulfonyl groups are introduced through sulfonation reactions, where sulfonyl chlorides react with the amine groups on the glycinamide. The methoxy and morpholinyl substitutions are achieved through nucleophilic substitution reactions, where the corresponding methoxy and morpholinyl groups are introduced under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation and substitution reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-methoxy-N-phenylphenyl)sulfonamido)-N-(4-(morpholinosulfonyl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy and morpholinyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl groups results in sulfonic acids, while reduction of nitro groups yields amines.

Scientific Research Applications

2-((4-methoxy-N-phenylphenyl)sulfonamido)-N-(4-(morpholinosulfonyl)phenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: It has potential therapeutic applications due to its ability to inhibit specific enzymes or receptors involved in disease pathways.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-((4-methoxy-N-phenylphenyl)sulfonamido)-N-(4-(morpholinosulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with enzyme active sites, inhibiting their activity. The methoxy and morpholinyl groups enhance the compound’s binding affinity and specificity. The overall effect is the modulation of biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-((4-methoxy-N-phenylphenyl)sulfonamido)-N-(4-(morpholinosulfonyl)phenyl)acetamide: This compound is unique due to its specific substitutions and the presence of both methoxy and morpholinyl groups.

    Benzimidazole derivatives: These compounds share a similar sulfonyl group but differ in their core structure and substitutions.

    Sulfonamides: A broad class of compounds with sulfonyl groups, used in various medicinal applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both methoxy and morpholinyl groups enhances its binding affinity and specificity, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

2-(N-(4-methoxyphenyl)sulfonylanilino)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O7S2/c1-34-22-9-13-24(14-10-22)37(32,33)28(21-5-3-2-4-6-21)19-25(29)26-20-7-11-23(12-8-20)36(30,31)27-15-17-35-18-16-27/h2-14H,15-19H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRUGQQDSSINLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((4-methoxy-N-phenylphenyl)sulfonamido)-N-(4-(morpholinosulfonyl)phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-((4-methoxy-N-phenylphenyl)sulfonamido)-N-(4-(morpholinosulfonyl)phenyl)acetamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-((4-methoxy-N-phenylphenyl)sulfonamido)-N-(4-(morpholinosulfonyl)phenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-((4-methoxy-N-phenylphenyl)sulfonamido)-N-(4-(morpholinosulfonyl)phenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-((4-methoxy-N-phenylphenyl)sulfonamido)-N-(4-(morpholinosulfonyl)phenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-((4-methoxy-N-phenylphenyl)sulfonamido)-N-(4-(morpholinosulfonyl)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.